

Spectroscopic Profile of Tetrahydro-6-undecyl-2H-pyran-2-one: A Technical Guide

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Compound of Interest		
Compound Name:	Tetrahydro-6-undecyl-2H-pyran-2-	
	one	
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Introduction

Tetrahydro-6-undecyl-2H-pyran-2-one, also known as δ-hexadecalactone, is a saturated delta-lactone. Its chemical formula is C16H30O2 and it has a molecular weight of 254.41 g/mol .[1][2][3][4] This lipophilic molecule consists of a six-membered tetrahydropyran-2-one ring substituted with an undecyl group at the 6-position. As a significant flavoring and fragrance agent, its structural elucidation and purity assessment are crucial.[1] This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for **Tetrahydro-6-undecyl-2H-pyran-2-one**, along with standardized experimental protocols for data acquisition.

While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with homologous compounds.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **Tetrahydro-6-undecyl-2H-pyran-2-one**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H at C6	~ 4.2	m	-
H at C2	~ 2.5	t	~ 7.0
CH_2 in alkyl chain (α to $C6$)	~ 1.6	m	-
CH ₂ in the ring	~ 1.4 - 1.9	m	-
Other CH2 in alkyl chain	~ 1.2-1.4	br s	-
Terminal CH₃	~ 0.9	t	~ 7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data (Predicted)

Carbon Atom	Chemical Shift (δ, ppm)
C1 (C=O)	~ 172
C6 (CH-O)	~ 80
C2 (CH ₂ -C=O)	~ 30
C5 (CH ₂)	~ 35
C3, C4 (ring CH ₂)	~ 20 - 28
Alkyl chain CH₂	~ 22 - 32
Terminal CH₃	~ 14

Infrared (IR) Spectroscopy Data (Predicted)



Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O (lactone carbonyl)	~ 1735 - 1750	Strong
C-O (ester)	~ 1150 - 1250	Strong
C-H (sp³ stretch)	~ 2850 - 2960	Strong
C-H (bend)	~ 1375 - 1475	Medium

Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
254	[M] ⁺ (Molecular Ion)
99	McLafferty rearrangement product
Various	Loss of alkyl fragments

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tetrahydro-6-undecyl-2H-pyran-2-one** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).



- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the salt plates or the solvent-filled cell.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
 - The typical scanning range is from 4000 to 400 cm^{−1}.



• Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

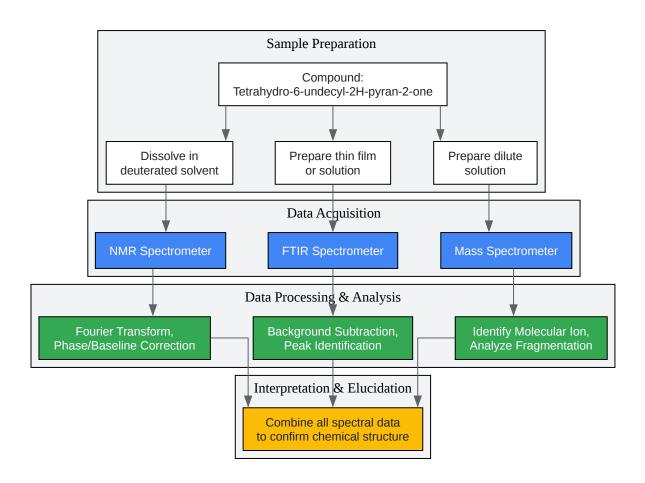
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Often, the mass spectrometer is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition:
 - Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
 - The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. Other peaks represent fragment ions, which can provide information about the molecule's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tetrahydro-6-undecyl-2H-pyran-2-one**.





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Caption: General workflow for spectroscopic analysis.

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